molecular formula C11H20O4 B14243187 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate

Cat. No.: B14243187
M. Wt: 216.27 g/mol
InChI Key: BHCGTSFLCDWCLB-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a pivalate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and pivalic acid.

    Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.

    Substitution: Corresponding amides.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The dioxolane ring provides stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is unique due to its ester functionality, which imparts specific reactivity and stability. The pivalate group provides steric hindrance, making the compound less prone to hydrolysis compared to other esters .

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H20O4/c1-10(2,3)9(12)13-6-8-7-14-11(4,5)15-8/h8H,6-7H2,1-5H3

InChI Key

BHCGTSFLCDWCLB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)C(C)(C)C)C

Origin of Product

United States

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